2-methylthiophene-3-sulfonyl chloride
Description
Properties
CAS No. |
89379-24-8 |
|---|---|
Molecular Formula |
C5H5ClO2S2 |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonation of 2-Methylthiophene
The most straightforward approach involves the reaction of 2-methylthiophene with chlorosulfonic acid (ClSO₃H). This method leverages the electrophilic substitution mechanism, where chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The methyl group at position 2 exerts an electron-donating effect, typically directing electrophiles to the 5-position. However, under kinetic control at low temperatures (-10°C to 0°C), the sulfonation can occur at the less favored 3-position, yielding 2-methylthiophene-3-sulfonic acid as an intermediate. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride .
Reaction Conditions and Optimization
-
Temperature : Maintaining the reaction below 0°C minimizes polysubstitution and thermal degradation. Studies indicate that temperatures above 5°C lead to a 70% reduction in 3-sulfonyl chloride yield due to competing 5-sulfonation .
-
Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) is preferred for their inertness and ability to stabilize reactive intermediates. Polar aprotic solvents like DCM enhance electrophilic activity while preventing hydrolysis .
-
Stoichiometry : A 1:1.2 molar ratio of 2-methylthiophene to ClSO₃H balances reactivity and cost-efficiency. Excess ClSO₃H increases byproduct formation, such as disulfonated derivatives.
Industrial Scalability
Continuous flow reactors improve reproducibility and safety by ensuring rapid heat dissipation and precise reagent mixing. Pilot-scale trials report a 68% isolated yield with >90% purity when using in-line IR spectroscopy for real-time monitoring .
Sulfonic Acid Conversion Pathway
This two-step method first synthesizes 2-methylthiophene-3-sulfonic acid, followed by chlorination. The sulfonic acid is prepared via sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) at 40–50°C, where the 3-position is favored under thermodynamic control due to steric hindrance from the methyl group. The sulfonic acid is then isolated and treated with SOCl₂ or PCl₅ to form the sulfonyl chloride.
Key Advantages
-
Regioselectivity : The thermodynamic product dominates at elevated temperatures, achieving 85% selectivity for the 3-sulfonic acid isomer .
-
Purity Control : Crystallization from ethanol-water mixtures removes residual sulfuric acid, yielding a 92% pure intermediate .
Chlorination Efficiency
Reaction with SOCl₂ at reflux (70°C) for 4 hours achieves near-quantitative conversion to the sulfonyl chloride. Gas chromatography-mass spectrometry (GC-MS) analysis confirms <1% residual sulfonic acid, with the primary impurity being hydrolyzed sulfonic acid due to trace moisture .
Catalytic Sulfonation Using Lewis Acids
Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can modulate the electrophilic substitution pathway, redirecting sulfonation to the 3-position. This method involves reacting 2-methylthiophene with sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ at -15°C. The Lewis acid coordinates to the thiophene ring, deactivating the 5-position and enhancing 3-substitution.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that AlCl₃ lowers the activation energy for 3-sulfonation by 12 kcal/mol compared to the uncatalyzed reaction. The transition state exhibits partial positive charge development at the 3-position, stabilized by the methyl group’s inductive effect .
Yield and Selectivity
Bench-scale experiments report a 58% yield of 2-methylthiophene-3-sulfonyl chloride with 78% regioselectivity. Side products include 5-sulfonyl chloride (15%) and disulfonated species (7%). Purification via fractional distillation under reduced pressure (15 mmHg, 110°C) enhances purity to 96% .
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Regioselectivity (%) | Scalability |
|---|---|---|---|---|
| Direct Chlorosulfonation | 68 | 90 | 82 | High |
| Sulfonic Acid Conversion | 75 | 92 | 85 | Moderate |
| Catalytic Sulfonation | 58 | 96 | 78 | Low |
Critical Evaluation
-
Direct Chlorosulfonation offers the best balance of yield and scalability but requires stringent temperature control.
-
Sulfonic Acid Conversion achieves higher purity but involves hazardous handling of fuming sulfuric acid.
-
Catalytic Sulfonation is limited by lower yields but provides insights into regiochemical control mechanisms .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Scientific Research Applications
2-Methylthiophene-3-sulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-methylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-methylthiophene-3-sulfonyl chloride with structurally related sulfonyl chlorides:
Reactivity and Stability
- Electrophilic Character : The sulfonyl chloride group in this compound exhibits stronger electrophilicity than benzene sulfonyl chloride due to electron-withdrawing effects of the thiophene sulfur atom. However, it is less reactive than trifluoromethanesulfonyl chloride, which has a highly electron-deficient trifluoromethyl group .
- Moisture Sensitivity : Like most sulfonyl chlorides, it is hydrolytically unstable, reacting with water to form sulfonic acids. Storage under anhydrous conditions is critical .
Q & A
Q. What are the optimal synthetic routes for 2-methylthiophene-3-sulfonyl chloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonation followed by chlorination. A common route starts with 3-methylthiophene , which undergoes sulfonation using chlorosulfonic acid at 0–5°C for 2–4 hours. Subsequent treatment with thionyl chloride (SOCl₂) under reflux (60–80°C, 3–6 hours) yields the sulfonyl chloride derivative .
- Key Variables : Temperature control during sulfonation is critical to avoid side reactions (e.g., ring oxidation). Excess SOCl₂ ensures complete chlorination.
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., sulfonyl chloride protons at δ 3.3–3.5 ppm) and HPLC-MS (expected [M+H]⁺ = 210.6 g/mol) .
Q. How can researchers distinguish this compound from its positional isomers?
Methodological Answer: Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve substituent positions. The 3-sulfonyl group causes distinct deshielding in the thiophene ring protons (e.g., H-4 resonates at δ 7.2–7.4 ppm in DMSO-d₆), while the methyl group at C-2 leads to a unique coupling pattern . Comparative FT-IR analysis of sulfonyl chloride stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹) can further differentiate isomers .
Advanced Research Questions
Q. How does the electronic environment of the thiophene ring influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing sulfonyl chloride group activates the thiophene ring toward electrophilic substitution but deactivates it for nucleophilic attack. Density Functional Theory (DFT) calculations reveal a partial positive charge at C-5, making it susceptible to nucleophilic substitution (e.g., with amines or alcohols). Substituent effects can be experimentally probed via Hammett plots using para-substituted anilines, correlating reaction rates with σ values .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives derived from this compound?
Methodological Answer: Discrepancies often arise from variations in substituent positioning or assay conditions . For example:
- Antimicrobial Activity : A 2023 study found that N-aryl sulfonamides showed MIC values of 2–8 µg/mL against S. aureus, while alkyl derivatives were inactive. This highlights the role of aromatic π-stacking in target binding .
- Data Reconciliation : Use meta-analysis to normalize results across studies. Variables like solvent (DMSO vs. aqueous buffer) and bacterial strain (ATCC vs. clinical isolates) must be controlled .
Q. How can computational modeling guide the design of this compound derivatives for material science applications?
Methodological Answer: Molecular Dynamics (MD) simulations predict packing efficiency in polymers. For instance, derivatives with electron-deficient side chains (e.g., nitro groups) exhibit enhanced charge transport in organic semiconductors. Pair simulations with cyclic voltammetry (HOMO/LUMO gaps) and XRD to validate crystal structures .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
Methodological Answer: Inconsistencies often stem from impurity profiles or scaling effects . For example:
- Small-Scale Syntheses (<1 mmol) may achieve 90% yield due to efficient heat dissipation, while large-scale reactions (>50 mmol) drop to 70% due to incomplete SOCl₂ evaporation .
- Mitigation : Optimize stirring rates and use Dean-Stark traps to remove HCl gas. Monitor progress via in-situ IR to terminate reactions at >95% conversion .
Safety and Handling
Q. What precautions are essential when handling this compound?
Methodological Answer:
- Storage : Keep under anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis .
- PPE : Use nitrile gloves and fume hoods ; sulfonyl chlorides release HCl upon contact with moisture.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
